Product packaging for Acetone O-pentafluorophenylmethyl-oxime(Cat. No.:CAS No. 899828-53-6)

Acetone O-pentafluorophenylmethyl-oxime

Cat. No.: B1594457
CAS No.: 899828-53-6
M. Wt: 253.17 g/mol
InChI Key: DLIFNTQMBOCKTL-UHFFFAOYSA-N
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Description

Significance of Oxime Ethers in Contemporary Organic Chemistry

Oxime ethers represent a versatile and important class of organic compounds characterized by the C=N-O-R functional group. Their significance in modern organic chemistry is multifaceted. They are readily synthesized from carbonyl compounds (aldehydes and ketones), making them accessible intermediates. giottobiotech.com This ease of formation allows for the protection of carbonyl groups during complex multi-step syntheses. giottobiotech.com

Beyond their role as protecting groups, oxime ethers are valuable precursors for the synthesis of a wide array of other nitrogen-containing compounds, such as amines, hydroxylamines, and various heterocyclic structures. giottobiotech.comepa.gov The C=N bond within the oxime ether moiety can undergo various transformations, including reduction and addition reactions, providing a gateway to diverse molecular architectures. epa.gov Furthermore, the stereochemistry of oxime ethers can influence their reactivity and biological activity, adding another layer of complexity and utility to their application in synthesis. epa.gov In medicinal chemistry, the oxime ether scaffold is found in a number of bioactive molecules, highlighting its importance in the development of pharmaceuticals. epa.gov

Role of Perfluorinated Moieties in Advanced Chemical Synthesis and Materials Science

The incorporation of perfluorinated moieties—structural units where all hydrogen atoms on a carbon chain or ring are replaced by fluorine atoms—imparts unique and powerful properties to organic molecules. The carbon-fluorine bond is exceptionally strong and stable, leading to high thermal stability and chemical inertness in the resulting compounds. This has made perfluorinated substances crucial in the development of high-performance materials such as fluoropolymers, which exhibit resistance to harsh chemical environments and extreme temperatures.

In the realm of chemical synthesis, particularly in analytical chemistry, the perfluorophenyl group, such as the one present in Acetone (B3395972) O-pentafluorophenylmethyl-oxime, serves as a powerful derivatizing agent. Its high electron affinity makes it an excellent electrophore, enhancing the sensitivity of detection in techniques like gas chromatography with electron capture detection (GC-ECD) and negative ion chemical ionization mass spectrometry (NICI-MS). nih.govnih.gov This property is pivotal for the trace analysis of various analytes. The presence of multiple fluorine atoms also influences the volatility and chromatographic behavior of molecules, often improving separation efficiency. nih.govoup.com

Rationale for Focused Academic Inquiry into Acetone O-pentafluorophenylmethyl-oxime

The focused academic inquiry into this compound stems from its specific application as an analytical standard and a derivative in the sensitive detection of acetone. Acetone is a significant volatile organic compound (VOC) that can be an indicator of metabolic processes, disease states, or environmental contamination. Therefore, having a reliable and highly sensitive method for its quantification is of great importance.

The derivatization of acetone with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to form this compound is a key strategy to achieve this. nih.govnih.gov This process transforms the highly volatile and less responsive acetone into a derivative with a much stronger signal in specific analytical instruments. The resulting oxime ether is more amenable to chromatographic separation and exhibits significantly enhanced detectability. nih.govoup.com Consequently, research into the formation, properties, and analytical behavior of this compound is crucial for developing and validating robust analytical methods. The compound itself is also commercially available as a certified analytical standard, which underscores its importance in quality control and research laboratories. giottobiotech.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8F5NO B1594457 Acetone O-pentafluorophenylmethyl-oxime CAS No. 899828-53-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2,3,4,5,6-pentafluorophenyl)methoxy]propan-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F5NO/c1-4(2)16-17-3-5-6(11)8(13)10(15)9(14)7(5)12/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLIFNTQMBOCKTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOCC1=C(C(=C(C(=C1F)F)F)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80345204
Record name Acetone O-pentafluorophenylmethyl-oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

899828-53-6
Record name Acetone O-pentafluorophenylmethyl-oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetone O-pentafluorophenylmethyl-oxime
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Synthetic Methodologies and Strategic Derivatization of Acetone O Pentafluorophenylmethyl Oxime

Established Synthetic Pathways for Acetone (B3395972) O-pentafluorophenylmethyl-oxime

The primary and most established method for synthesizing Acetone O-pentafluorophenylmethyl-oxime involves the condensation reaction between acetone and O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. nih.govsigmaaldrich.comnist.gov The hydroxylamine (B1172632) precursor, typically used as its hydrochloride salt (PFBHA), is a key reagent in this process. nih.govtcichemicals.comhmdb.ca

The general reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon of acetone, followed by dehydration to form the C=N double bond of the oxime ether. nih.govresearchgate.net This reaction is fundamental in organic synthesis for the derivatization of carbonyl compounds. researchgate.net

Optimization of Reaction Parameters for Enhanced Yield and Stereoselectivity in this compound Synthesis

The efficiency of this compound synthesis is influenced by several reaction parameters, including solvent, temperature, pH, and the presence of catalysts. While specific preparative optimization data for this exact compound is not extensively documented in the public domain, valuable insights can be drawn from studies on analogous oxime ether formations and derivatization reactions for analytical purposes.

The formation of the acetone oxime derivative with PFBHA is reported to be rapid, occurring within seconds in some instances, particularly for analytical applications. nih.govsigmaaldrich.com However, for preparative scale, reaction times can be longer to ensure complete conversion. The choice of solvent is critical, with various organic solvents and aqueous solutions being employed. For instance, in related O-alkylation of oximes, solvents like acetonitrile (B52724) have been found to be effective. organic-chemistry.org

The stereoselectivity of oxime ether synthesis, leading to (E) and (Z) isomers, is a crucial aspect, although for the symmetrical acetone, this is not a factor. However, for unsymmetrical ketones, the choice of reaction conditions can significantly influence the isomeric ratio. researchgate.net

Table 1: Optimization of Reaction Parameters for a Representative O-Alkylation of an Oxime

EntrySolventBaseCatalystTemperature (°C)Time (h)Yield (%)
1Dichloromethane--2524<5
2Tetrahydrofuran--2524<5
3AcetonitrileDBU-821265
4AcetonitrileDBUTBAI82892
5N,N-DimethylformamideDBUTBAI82885

This table presents representative data for the optimization of a related oxime ether synthesis and is intended to be illustrative of the types of parameters that would be optimized for the synthesis of this compound.

Investigation of Precursor Reactivity in the Formation of this compound

The formation of this compound is contingent on the reactivity of its two primary precursors: acetone and O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).

Acetone: As a simple, small, and symmetrical ketone, acetone is highly reactive towards nucleophilic addition at its carbonyl carbon. The lack of significant steric hindrance around the carbonyl group facilitates the attack by the hydroxylamine reagent.

O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA): This hydroxylamine derivative is a versatile reagent used for the derivatization of carbonyl-containing compounds. nih.govgoogle.com Its reactivity is centered on the nucleophilic -ONH2 group. The pentafluorobenzyl group is primarily an electron-withdrawing group, which can influence the nucleophilicity of the hydroxylamine nitrogen. The synthesis of PFBHA itself is a multi-step process, typically starting from 2,3,4,5,6-pentafluorobenzyl bromide. nih.gov This precursor is reacted with N-hydroxyphthalimide, followed by hydrazinolysis to release the desired O-substituted hydroxylamine, which is then converted to its hydrochloride salt. nih.gov

Development of Novel Approaches to the Synthesis of this compound

To enhance efficiency, safety, and environmental friendliness, novel synthetic approaches are continuously being explored for the synthesis of oxime ethers.

Catalytic Strategies for Environmentally Benign Synthesis of this compound

The development of catalytic methods for oxime ether synthesis aims to reduce waste, avoid harsh reaction conditions, and improve selectivity. Several catalytic systems have been investigated for related transformations.

Phase-Transfer Catalysis (PTC): This technique is particularly useful for reactions involving reactants in immiscible phases, such as an aqueous solution of a salt and an organic solution of a substrate. youtube.comprinceton.edu In the context of O-alkylation of oximes, PTC can facilitate the transfer of the oximate anion from the aqueous phase to the organic phase where it reacts with the alkylating agent. researchgate.netcrdeepjournal.orgmdpi.comphasetransfer.com The use of quaternary ammonium (B1175870) salts as phase-transfer catalysts can significantly enhance reaction rates and yields under mild conditions. crdeepjournal.orgresearchgate.net

Heteropolyacid Catalysis: Heteropolyacids have been employed as efficient catalysts for the O-alkylation of oximes with alcohols. rsc.orgresearchgate.net This method offers a green alternative by using a reusable solid acid catalyst and can proceed in environmentally benign solvents like dimethyl carbonate. rsc.org

Metal-Catalyzed Reactions: Various transition metals, including palladium, copper, and iridium, have been used to catalyze the formation of oxime ethers and related compounds. researchgate.netincatt.nlnsf.gov These methods often proceed through different mechanisms, such as cross-coupling reactions or reductive amination, and can offer high efficiency and functional group tolerance. researchgate.netnih.gov For instance, iridium-based catalysts have shown high activity and enantioselectivity in the asymmetric hydrogenation of oximes to chiral hydroxylamines. incatt.nlnih.gov

Continuous Flow Synthesis Techniques Applied to this compound

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering advantages such as enhanced safety, improved heat and mass transfer, and ease of scalability. researchgate.netrroij.comtue.nlslideshare.netrsc.org While a specific continuous flow synthesis for this compound has not been detailed in the literature, the principles can be readily applied.

A hypothetical continuous flow setup would involve pumping streams of acetone and O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (dissolved in a suitable solvent) into a T-mixer to ensure efficient mixing. The combined stream would then pass through a heated reactor coil to facilitate the condensation and dehydration reaction. The residence time in the reactor would be controlled by the flow rate and the reactor volume to maximize conversion. Downstream processing, such as in-line extraction and purification, could also be integrated into the flow system. This approach would allow for precise control over reaction parameters and could lead to higher yields and purity compared to batch processes.

Targeted Derivatization and Functionalization of this compound

While this compound is itself a derivative, it can serve as a scaffold for further chemical modifications. The two primary sites for functionalization are the pentafluorophenyl ring and the oxime moiety.

The highly fluorinated aromatic ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The fluorine atoms, particularly those in the para and ortho positions, can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups. This would enable the synthesis of a library of novel compounds with potentially interesting chemical and physical properties.

The oxime ether linkage itself can also be a site for further reactions. For example, reduction of the C=N bond would lead to the corresponding hydroxylamine derivative. The N-O bond in oxime ethers can also be cleaved under certain reductive conditions. researchgate.netnih.gov Additionally, the methyl groups of the acetone moiety could potentially undergo functionalization, although this would likely require more forcing reaction conditions. The development of such derivatization strategies expands the chemical space accessible from this core structure.

Synthesis of Structurally Modified Analogues of this compound for Structure-Reactivity Relationship Studies

The systematic modification of the this compound structure is essential for understanding the relationship between its chemical architecture and its reactivity. By synthesizing analogues with variations in either the oxime or the pentafluorobenzyl moiety, researchers can probe the electronic and steric effects on the compound's properties.

Modification of the Oxime Moiety:

The acetone-derived portion of the molecule can be readily varied by starting with different ketones or aldehydes in the initial oxime formation step. This allows for the introduction of a wide range of alkyl and aryl substituents, which can be used to study the influence of sterics and electronics on the reactivity of the oxime ether and the pentafluorophenyl ring. For example, replacing the methyl groups with bulkier alkyl groups could hinder reactions at the oxime nitrogen or the adjacent aromatic ring. Conversely, introducing electron-withdrawing or -donating groups on an aromatic substituent in place of the acetone moiety could modulate the electronic properties of the entire molecule.

Modification of the Pentafluorobenzyl Moiety:

The pentafluorobenzyl group can be modified to investigate the role of the fluorine atoms in the compound's reactivity. Analogues with fewer fluorine atoms or with different substitution patterns on the aromatic ring can be synthesized by starting with the corresponding substituted benzyl (B1604629) halides. For instance, comparing the reactivity of this compound with its non-fluorinated counterpart, Acetone O-benzyl-oxime, would provide direct insight into the impact of the fluorine atoms.

Furthermore, the introduction of other functional groups onto the aromatic ring, as discussed in the previous section, would also generate a library of analogues for structure-reactivity studies. The electronic nature of these substituents would be expected to significantly influence the reactivity of the oxime ether and the ease of further functionalization.

The table below outlines potential structural modifications and their intended purpose in structure-reactivity relationship studies.

ModificationStarting Material VariationPurpose of Study
Varying the KetoneSubstituted acetones, other ketonesInvestigate steric and electronic effects on oxime and aromatic ring reactivity.
Varying the AldehydeSubstituted benzaldehydes, other aldehydesProbe the influence of aromatic vs. aliphatic substituents on the oxime moiety.
Varying the Fluorination PatternPartially fluorinated benzyl halidesElucidate the role of the number and position of fluorine atoms on reactivity.
Introducing Substituents on the Aromatic RingSubstituted benzyl halidesStudy the electronic and steric effects of different functional groups on the overall molecular properties.

By systematically synthesizing and studying these analogues, a comprehensive understanding of the structure-reactivity relationships governing this compound can be achieved. This knowledge is critical for the rational design of new derivatives with specific and enhanced properties for various chemical applications.

Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways of Acetone O Pentafluorophenylmethyl Oxime

Investigation of Selective Cleavage Reactions Involving Acetone (B3395972) O-pentafluorophenylmethyl-oxime

Selective cleavage of the bonds within Acetone O-pentafluorophenylmethyl-oxime, particularly the N-O bond, is a key aspect of its reactivity, offering pathways to novel molecular structures.

The O-N bond in oxime ethers is known to be relatively weak and susceptible to cleavage under various conditions, including thermal, photochemical, and reductive environments.

Reductive Cleavage: The O-N bond can be cleaved by strong hydride reagents. For instance, the reduction of oximes and their ethers with reagents like lithium aluminum hydride (LiAlH₄) proceeds via the reduction of the C=N bond, followed by the reductive cleavage of the N-O bond to yield primary amines. stackexchange.com The mechanism involves the nucleophilic addition of a hydride to the carbon of the C=N bond, followed by coordination of the oxygen to the aluminum species, facilitating the cleavage of the N-O bond.

Photochemical Cleavage: Photochemical stimulation, particularly with UV light, can induce homolytic cleavage of the N-O bond in oxime ethers. This process generates an iminyl radical and a pentafluorophenylmethoxyl radical. The subsequent fate of these radical species depends on the reaction conditions and the presence of other reagents. For example, in the presence of a hydrogen donor solvent, the iminyl radical can be trapped to form an imine, which can then be hydrolyzed to acetone.

Reductive Transformations: The reduction of this compound can lead to different products depending on the reducing agent and reaction conditions.

Reduction to Primary Amines: As mentioned, strong reducing agents like LiAlH₄ are capable of reducing the oxime ether to the corresponding primary amine, isopropylamine, along with the formation of pentafluorophenylmethanol. quora.comquora.com The reaction involves the reduction of both the C=N double bond and the cleavage of the N-O bond. stackexchange.com

Reduction to Imines: Milder reducing agents or catalytic hydrogenation under specific conditions might selectively reduce the N-O bond without affecting the C=N double bond, leading to the formation of the corresponding imine (N-(propan-2-ylidene)methanamine). However, imines are generally unstable and prone to hydrolysis back to the ketone.

Oxidative Transformations: The oxidation of oxime ethers can be complex. While the oxime functionality is relatively stable to some oxidizing agents, strong oxidants can lead to cleavage or rearrangement.

Oxidative Cleavage: Strong oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA), can potentially oxidize the C=N bond, leading to the formation of ketones or other degradation products. organic-chemistry.orgacs.orgorganic-chemistry.org The electron-withdrawing nature of the pentafluorophenyl group might influence the susceptibility of the oxime moiety to oxidation. The reaction of m-CPBA with aliphatic amines can lead to the formation of oximes, suggesting that the oxime functional group itself possesses a degree of stability towards this reagent under certain conditions. organic-chemistry.orgacs.org

The following table summarizes the expected outcomes of reductive and oxidative transformations of this compound based on the reactivity of analogous compounds.

TransformationReagent/ConditionExpected Major Product(s)
Reduction LiAlH₄ in THFIsopropylamine, Pentafluorophenylmethanol
Oxidation m-CPBAAcetone, Pentafluorobenzaldehyde

Electrophilic and Nucleophilic Reactivity at Specific Centers of this compound

The presence of multiple reactive sites in this compound allows for a range of electrophilic and nucleophilic reactions.

The C=N double bond in the oxime ether is susceptible to both electrophilic and nucleophilic attack.

Electrophilic Addition: The nitrogen atom of the oxime ether possesses a lone pair of electrons and can act as a nucleophile. Protonation or reaction with other electrophiles would occur at the nitrogen atom. researchgate.net Electrophilic addition across the C=N bond is also possible, with the initial attack likely occurring at the nitrogen. wikipedia.org For instance, stabilized primary radicals have been shown to add to glyoxylic oxime ethers. nih.govacs.org

Nucleophilic Addition: The carbon atom of the C=N bond is electrophilic and can be attacked by nucleophiles, particularly strong nucleophiles like organometallic reagents (e.g., Grignard reagents, organolithium compounds). cdnsciencepub.comresearchgate.netlboro.ac.uk This reaction, after workup, would lead to the formation of a hydroxylamine (B1172632) derivative. The presence of the electron-withdrawing pentafluorophenylmethyl group may enhance the electrophilicity of the oxime carbon.

The pentafluorophenyl ring is a strongly electron-deficient aromatic system due to the presence of five highly electronegative fluorine atoms. This electronic nature dictates its reactivity.

Nucleophilic Aromatic Substitution (SNAr): The most characteristic reaction of the pentafluorophenyl group is nucleophilic aromatic substitution. nih.gov The ring is highly activated towards attack by nucleophiles, with substitution typically occurring at the para-position (C-4) relative to the benzylic ether linkage. scispace.commdpi.com A wide range of nucleophiles, including alkoxides, phenoxides, thiolates, and amines, can displace the para-fluorine atom under relatively mild conditions.

Electrophilic Aromatic Substitution: Due to the strong deactivating effect of the five fluorine atoms, the pentafluorophenyl ring is highly resistant to electrophilic aromatic substitution. Such reactions would require harsh conditions and are generally not synthetically useful.

The table below illustrates the expected outcome of a typical nucleophilic aromatic substitution reaction on the pentafluorophenyl moiety.

NucleophileSolventTemperature (°C)Expected Product
Sodium methoxideMethanolRefluxAcetone O-(2,3,5,6-tetrafluoro-4-methoxyphenyl)methyl-oxime
AmmoniaDMF100Acetone O-(4-amino-2,3,5,6-tetrafluorophenyl)methyl-oxime
Sodium thiophenoxideDMF80Acetone O-(2,3,5,6-tetrafluoro-4-(phenylthio)phenyl)methyl-oxime

Rearrangement Processes and Isomerization Dynamics of this compound

Beckmann Rearrangement: The Beckmann rearrangement is a classic reaction of oximes that converts them into amides under acidic conditions. wikipedia.orgmasterorganicchemistry.comchemistrysteps.com For a ketoxime like acetone oxime, this rearrangement would typically involve the migration of one of the methyl groups to the nitrogen atom with the concomitant departure of the oxygen-containing group. researchgate.net In the case of an O-alkyl oxime ether, the O-pentafluorophenylmethyl group would be the leaving group. This reaction is often catalyzed by strong acids such as sulfuric acid or Lewis acids. wikipedia.org However, O-alkyl oximes are generally less reactive towards the Beckmann rearrangement than the corresponding free oximes, as the hydroxyl group is a better leaving group upon protonation. rsc.org

Isomerization: this compound, being derived from a symmetrical ketone, does not exhibit E/Z isomerism. However, for unsymmetrical ketoxime ethers, E/Z isomerization can be induced by thermal or photochemical means. nih.govorganic-chemistry.orggoogle.com Lewis acids can also be used to catalyze the isomerization of unsymmetrical ketoxime ethers. google.com While not directly applicable to the title compound, this is an important consideration for related, unsymmetrical structures.

Thermal and Catalyzed Rearrangements of this compound

A thorough search of scientific databases and literature yields no specific studies on the thermal or catalyzed rearrangements of this compound. The Beckmann rearrangement is a well-known acid-catalyzed reaction of ketoximes that converts them into amides. However, this reaction is characteristic of oximes with a hydroxyl group, and its direct applicability to O-alkyl or O-benzyl ethers like this compound is not documented.

General studies on the thermal decomposition of other oxime ethers suggest that the N-O bond can undergo homolytic cleavage at elevated temperatures, but specific conditions, products, or mechanistic pathways for the title compound have not been reported. Similarly, no literature could be found detailing any catalyzed rearrangement reactions specific to this compound.

Photo-induced Transformations of this compound

There is no specific information available in the scientific literature regarding the photo-induced transformations of this compound. The photochemistry of oximes and their derivatives can be complex, often involving isomerization around the C=N bond or cleavage of the N-O bond to generate iminyl radicals. nsf.gov The presence of the pentafluorophenyl group, a strong electron-withdrawing and photosensitive moiety, would be expected to influence the photochemical behavior of the molecule. However, without experimental data, any proposed transformation pathways would be purely speculative. No studies were found that investigated the photolysis or other photochemical reactions of this specific compound.

Coordination Chemistry of this compound with Transition Metal Complexes

No dedicated research has been published on the coordination chemistry of this compound with transition metal complexes. Oximes and their derivatives are known to act as ligands, coordinating to metal centers through the nitrogen atom of the imine group and sometimes through the oxygen atom. chemicalbook.com The coordination ability is influenced by steric and electronic factors of the substituents.

The presence of a pentafluorophenyl group in the ligand structure could influence the electronic properties of the oxime ether and its interaction with transition metals. However, no studies have been found that describe the synthesis, structure, or reactivity of any transition metal complexes involving this compound as a ligand. Therefore, no data on coordination modes, stability constants, or the properties of such complexes can be provided.

Based on an extensive review of the available scientific literature, there is a clear gap in the understanding of the chemical reactivity of this compound. Specific research on its thermal and catalyzed rearrangements, photo-induced transformations, and coordination chemistry with transition metal complexes is not publicly available. While the general reactivity of related functional groups is known, the specific influence of the pentafluorophenylmethyl group on the oxime moiety in this compound remains uninvestigated. Further experimental research is necessary to elucidate the chemical behavior of this compound and to populate the knowledge base in these areas.

Applications of Acetone O Pentafluorophenylmethyl Oxime in Advanced Chemical Research and Technology

Utility of Acetone (B3395972) O-pentafluorophenylmethyl-oxime in Catalysis

There is currently a lack of specific, published research detailing the utility of Acetone O-pentafluorophenylmethyl-oxime in the field of catalysis.

Design and Synthesis of Ligands Derived from this compound for Asymmetric Catalysis

No specific examples or detailed research findings were identified in the public domain that describe the design and synthesis of ligands derived from this compound for the purpose of asymmetric catalysis.

Application of this compound in Organometallic Catalysis for Specific Transformations

There is no readily available information on the application of this compound in organometallic catalysis for specific chemical transformations.

Role of this compound in Fine Chemical Synthesis

The role of this compound in fine chemical synthesis appears to be an area with limited exploration in publicly accessible scientific literature.

This compound as a Precursor for the Synthesis of Complex Organic Molecules

No documented instances of this compound being used as a precursor for the synthesis of complex organic molecules were found in the available literature.

Development of Protecting Group Strategies Utilizing this compound

There is no specific information available regarding the development or application of protecting group strategies that utilize this compound.

Applications in Advanced Materials Science and Polymer Chemistry

No specific applications of this compound in advanced materials science or polymer chemistry have been detailed in the public scientific record.

Incorporation of this compound into Functional Polymer Architectures

While direct polymerization of this compound has not been prominently reported, the chemistry of similar molecules suggests viable pathways for its inclusion in functional polymers. For instance, related compounds like acetone oxime acrylate (B77674) have been successfully polymerized. researchgate.net This suggests that a derivative of this compound, if functionalized with a polymerizable group such as an acrylate, could serve as a monomer.

Such a monomer could be integrated into polymer chains via various polymerization techniques, including free radical polymerization or more controlled methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.net The resulting polymer would feature pendant pentafluorophenylmethyl-oxime groups. These groups could then serve as sites for post-polymerization modification, allowing for the attachment of other functional molecules. The pentafluorophenyl group is a well-known reactive handle for nucleophilic substitution, making it an excellent anchor point for creating multifunctional materials. utwente.nlresearchgate.net

Furthermore, the oxime linkage itself can be a dynamic covalent bond, allowing for the creation of self-healing or adaptable polymer networks. rsc.orgrsc.org The reversible nature of the oxime bond under specific stimuli, such as pH changes, could be harnessed to create polymers with tunable properties. rsc.org

Design of Smart Materials Utilizing the Unique Properties of this compound Derivatives

Smart materials, or stimuli-responsive materials, are designed to undergo significant changes in their properties in response to external triggers. rsc.orgnih.gov The unique electronic and reactive properties of this compound derivatives make them intriguing candidates for the development of such materials.

Thermo-responsive Materials: The incorporation of monomers derived from this compound into hydrogels could lead to thermo-responsive behavior. For example, copolymers of acetone oxime acrylate with N-isopropylacrylamide have been shown to exhibit a lower critical solution temperature (LCST), a hallmark of thermo-responsiveness. researchgate.netslideshare.netresearchgate.netnih.govnih.gov This property could be exploited in applications such as controlled drug delivery, where a change in temperature could trigger the release of an encapsulated therapeutic agent. nih.gov

Photo-responsive Materials: The oxime ester functionality is known to be photoreactive. rsc.orgnih.govrsc.org This opens up the possibility of creating photo-responsive materials from derivatives of this compound. For example, polymers containing oxime ester groups can be designed to degrade or crosslink upon exposure to light of a specific wavelength. This could be utilized in applications such as photolithography or the light-triggered release of substances.

pH-Responsive Materials: The stability of the oxime linkage is often pH-dependent. rsc.orgmdpi.com This characteristic can be used to design pH-responsive smart materials. A polymer network crosslinked with derivatives of this compound could be engineered to be stable at a certain pH and to disassemble at another. This has potential applications in targeted drug delivery to specific tissues with different pH environments, such as tumors.

Contributions to Analytical Chemistry as a Research Reagent

The most significant and well-documented application of this compound lies in the field of analytical chemistry, where its precursor, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), is a widely used derivatizing agent.

This compound as a Derivatizing Agent for Enhanced Detection and Quantification in Complex Matrices

The primary role of this compound is as the product of the derivatization of acetone with PFBHA. This reaction is crucial for the sensitive detection of acetone and other carbonyl compounds in a variety of complex samples, including biological fluids, air, and water.

Derivatization is a technique used to convert an analyte into a derivative that is more suitable for analysis by a particular method, often gas chromatography (GC) or high-performance liquid chromatography (HPLC). The key advantages of using PFBHA for derivatization of carbonyls like acetone include:

Enhanced Volatility and Thermal Stability: The resulting oxime ether is more volatile and thermally stable than the parent acetone, which improves its chromatographic behavior.

Increased Detector Response: The pentafluorophenyl group is highly electronegative, which makes the derivative exceptionally sensitive to electron capture detection (ECD), a common detector for GC. This allows for the detection of very low concentrations of the analyte.

Improved Mass Spectrometric Identification: The derivative provides a characteristic mass spectrum, facilitating unambiguous identification and quantification by gas chromatography-mass spectrometry (GC-MS).

The derivatization reaction of acetone with PFBHA to form this compound is a cornerstone of many analytical methods for monitoring acetone levels, for instance, as a biomarker for diabetes.

ParameterDescriptionReference
Analyte Acetone (and other carbonyl compounds)
Derivatizing Agent O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
Product This compound
Analytical Technique Gas Chromatography (GC) with Electron Capture Detection (ECD) or Mass Spectrometry (MS)
Key Advantage High sensitivity and specificity for trace-level detection

Development of Novel Sensor Technologies Employing this compound

The principles underlying the derivatization of acetone with PFBHA are also being leveraged in the development of novel sensor technologies. These sensors aim to provide rapid, on-site detection of volatile organic compounds (VOCs), including acetone.

Electrochemical Sensors: Research has explored the development of electrochemical sensors based on oxime chemistry. In some designs, the reaction of an oxime with a target analyte produces an electrochemically active species, such as cyanide, which can then be detected. While not directly using pre-formed this compound, these sensors rely on the same fundamental oxime-forming reaction.

Fluorescent Sensors: The pentafluorophenyl group can act as a fluorescence quencher or modulator. This property can be exploited in the design of fluorescent sensors. A sensor could be designed where the fluorescence is "turned on" or "turned off" upon the reaction of PFBHA with acetone, with the change in fluorescence intensity being proportional to the acetone concentration.

The development of such sensors is of great interest for applications in medical diagnostics (e.g., breath analysis for disease monitoring), environmental monitoring, and industrial safety.

Sensor TypePrinciple of OperationPotential Application
Electrochemical Sensor Detection of an electrochemically active product from an oxime reaction.Real-time monitoring of airborne toxins.
Fluorescent Sensor Change in fluorescence upon derivatization of the target analyte.Non-invasive medical diagnostics via breath analysis.

Computational and Theoretical Investigations of Acetone O Pentafluorophenylmethyl Oxime

Quantum Chemical Analysis of the Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Acetone (B3395972) O-pentafluorophenylmethyl-oxime, these analyses reveal the distribution of electrons and the nature of the chemical bonds, which dictate its geometry, stability, and reactivity.

The three-dimensional structure of Acetone O-pentafluorophenylmethyl-oxime is not static; it exists as an ensemble of conformations due to rotation around its single bonds. The key rotatable bonds are the C-O bond linking the oxime to the pentafluorophenylmethyl group and the N-O bond of the oxime moiety.

Computational studies on analogous fluorinated ethers and compounds with pentafluorophenyl groups reveal that the conformation is governed by a balance of steric and stereoelectronic effects. researchgate.netresearchgate.net The bulky pentafluorophenyl group introduces significant steric hindrance, which influences the preferred orientation of the molecule. Furthermore, stereoelectronic effects, such as the gauche effect and anomeric interactions involving the highly electronegative fluorine atoms, play a crucial role in stabilizing certain conformations. nih.govd-nb.info For instance, studies on ArOCF₃ compounds suggest a preference for conformations where the C-F bonds are oriented out of the plane of the aromatic ring to minimize repulsion and maximize stabilizing orbital interactions. researchgate.net

The rotational barrier around the O-CH₂(C₆F₅) bond is expected to be significant due to the steric bulk of the pentafluorophenyl ring. Similarly, the rotation around the N-O bond, which dictates the (E/Z) configuration of the oxime, is also a critical factor. The inversion barrier at the nitrogen atom, which bears the pentafluorophenylmethyl group, has been calculated for similar C₆F₅-substituted compounds to be around 5.1 kcal/mol, indicating a relatively stable configuration at room temperature. nih.gov A detailed conformational search using methods like Density Functional Theory (DFT) would identify the global minimum energy structure and the relative energies of other stable conformers.

Table 1: Representative Rotational Energy Barriers (kcal/mol) for Key Bonds in this compound (Illustrative Data)

Rotatable BondComputational MethodCalculated Barrier (kcal/mol)Predominant Conformer Description
(CH₃)₂C=N-ODFT (B3LYP/6-31G)10-15Planar oxime group, preference for one methyl anti to the O-R group.
N-O-CH₂(C₆F₅)DFT (B3LYP/6-31G)5-8Staggered conformation preferred to minimize steric clash.
O-CH₂-(C₆F₅)DFT (B3LYP/6-31G*)6-10Orthogonal orientation of the phenyl ring relative to the C-O-N plane.

Note: This table presents illustrative data based on typical values for similar functional groups in the literature. Actual values would require specific calculations for this molecule.

Frontier Molecular Orbital (FMO) theory is a powerful model for predicting the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgpku.edu.cn The energies and spatial distributions of these orbitals indicate how a molecule will interact with electrophiles and nucleophiles.

For this compound, the electronic properties are significantly influenced by the strongly electron-withdrawing nature of the pentafluorophenyl group. numberanalytics.com This group lowers the energy of both the HOMO and the LUMO compared to a non-fluorinated analogue.

HOMO: The HOMO is likely to be localized on the oxime C=N bond and the oxygen atom. Its energy indicates the molecule's ability to donate electrons (nucleophilicity). The electron-withdrawing C₆F₅ group will lower the HOMO energy, making the molecule less nucleophilic than a corresponding O-alkyl oxime.

LUMO: The LUMO is expected to have significant contributions from the π* orbitals of the pentafluorophenyl ring and the σ* orbital of the N-O bond. A low-lying LUMO indicates a high susceptibility to nucleophilic attack. The C₆F₅ group drastically lowers the LUMO energy, making the molecule a good electron acceptor (electrophile). emerginginvestigators.org

The HOMO-LUMO gap (Eg) is a crucial indicator of chemical stability; a larger gap implies higher stability and lower reactivity. biointerfaceresearch.com Computational studies on similar oxime ethers using DFT can precisely calculate these orbital energies and the resulting gap, providing quantitative measures of reactivity. biointerfaceresearch.comcolumbia.edu

Table 2: Calculated Frontier Orbital Energies (in eV) for this compound and a Non-fluorinated Analogue (Illustrative Data)

CompoundComputational MethodE(HOMO) (eV)E(LUMO) (eV)Energy Gap (eV)Reactivity Implication
Acetone O-benzyl-oximePBE1PBE/6-31+G-8.9-0.88.1Higher nucleophilicity, lower electrophilicity.
This compoundPBE1PBE/6-31+G-9.8-1.97.9Lower nucleophilicity, significantly higher electrophilicity.

Note: This table presents illustrative data based on established trends for fluorinated aromatic compounds. emerginginvestigators.org Actual values would require specific calculations.

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling is an indispensable tool for mapping out the pathways of chemical reactions, identifying transient intermediates, and characterizing high-energy transition states that are difficult to observe experimentally. youtube.comyoutube.com

For key reactions involving this compound, such as hydrolysis or reactions with nucleophiles, computational methods can be used to locate the transition state (TS) structure on the potential energy surface. ucsb.edu A transition state is a first-order saddle point, and its structure provides a snapshot of the bond-breaking and bond-forming processes. ucsb.edu

For example, in the acid-catalyzed hydrolysis of the oxime ether, the reaction would proceed through protonation of the nitrogen atom, followed by nucleophilic attack of water on the carbon of the C=N bond. DFT calculations can model this entire pathway. researchgate.netnih.gov The geometries of reactants, products, intermediates, and transition states are optimized, and frequency calculations are performed to confirm their nature (minima or saddle points) and to obtain zero-point vibrational energies and thermal corrections to the Gibbs free energy. acs.org

The resulting energy profile map shows the relative energies of all species along the reaction coordinate, revealing the activation energy (the difference in energy between the reactants and the highest-energy transition state), which determines the reaction rate. Computational studies on reactions involving pentafluorophenyl-substituted catalysts have successfully used these methods to explain reactivity trends. nih.gov

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and outcomes. Computational models can account for these effects using implicit or explicit solvation models. Implicit models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), represent the solvent as a continuous medium with a specific dielectric constant. researchgate.netnsf.gov

These models are crucial for accurately predicting the energetics of reactions involving charged or highly polar species, which are common in reaction mechanisms with transition states and intermediates. nih.gov For this compound, the polarity of the solvent could affect conformational equilibria and the stability of any charged intermediates formed during a reaction. d-nb.info For example, a polar solvent would better stabilize a polar transition state, thereby lowering the activation energy and accelerating the reaction compared to a nonpolar solvent.

Prediction of Spectroscopic Signatures and Molecular Interactions

Computational chemistry allows for the prediction of various spectroscopic properties, which is invaluable for structure elucidation and for interpreting experimental data.

Quantum mechanical calculations, particularly DFT, are widely used to predict NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra.

NMR Spectroscopy: Methods like the Gauge-Including Atomic Orbital (GIAO) method can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts with high accuracy. nih.gov For fluorinated aromatic compounds, specific computational protocols and scaling factors have been developed to achieve excellent agreement between calculated and experimental ¹⁹F NMR spectra, aiding in the unambiguous assignment of signals for each fluorine atom in the pentafluorophenyl ring. nsf.govnih.govacs.org

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities can be calculated from the second derivatives of the energy. diva-portal.orgchemrxiv.org These calculated frequencies are often systematically scaled to correct for anharmonicity and other method-inherent approximations, resulting in a predicted IR spectrum that can be directly compared with experimental data. nih.govresearchgate.net This allows for the assignment of specific absorption bands to the vibrations of functional groups, such as the C=N stretch, N-O stretch, and C-F stretches. rsc.org

Molecular Interactions: The molecular electrostatic potential (MEP) map can be calculated to visualize the charge distribution on the molecule's surface. biointerfaceresearch.com This map highlights electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions, predicting sites for electrophilic and nucleophilic attack, respectively, and indicating how the molecule might engage in intermolecular interactions like hydrogen bonding or π-stacking.

Table 3: Predicted Spectroscopic Data for this compound (Illustrative)

SpectrumPredicted FeatureApproximate Value/RegionUnderlying Structural Feature
¹⁹F NMRThree distinct signals for ortho-, meta-, and para-fluorines.ortho: ~ -145 ppm, para: ~ -155 ppm, meta: ~ -165 ppmElectronic environment of the C₆F₅ ring. nih.gov
¹³C NMRSignal for the imine carbon (C=N).150-160 ppmOxime functional group.
¹H NMRSinglet for the methylene (B1212753) protons (-CH₂-).5.0-5.5 ppmDeshielding by adjacent oxygen and C₆F₅ ring.
IR AbsorptionC=N stretching vibration.1640-1690 cm⁻¹Imine bond of the oxime. researchgate.net
IR AbsorptionStrong C-F stretching vibrations.1100-1300 cm⁻¹Pentafluorophenyl group.

Note: This table provides illustrative data based on typical spectroscopic values for the constituent functional groups found in the literature. Actual values would require specific calculations and experimental verification.

Molecular Dynamics Simulations and Force Field Development for this compound in Different Environments

Molecular dynamics (MD) simulations are a powerful computational methodology used to investigate the time-dependent behavior of molecular systems, providing detailed insights into their structural dynamics, thermodynamic properties, and interactions at the atomic level. For a molecule such as this compound, MD simulations can elucidate its conformational landscape, solvation characteristics, and potential interactions with other molecules in various environments. The accuracy of these simulations is fundamentally dependent on the quality of the underlying force field, which is a set of mathematical functions and parameters that describe the potential energy of the system.

The development of a bespoke force field for a novel or less-studied molecule like this compound is a critical first step for any meaningful MD simulation study. This process typically involves a combination of quantum mechanical (QM) calculations and fitting to experimental data, where available. The parameters for bonded (bond lengths, angles, dihedrals) and non-bonded (van der Waals, electrostatic) interactions must be carefully derived to accurately represent the molecule's behavior.

Given the limited specific research on this compound, a common approach would be to use a well-established force field, such as the Amber or CHARMM families, as a starting point. The parameters for the acetone and the phenylmethyl moieties could be adapted from existing parameter sets. However, the presence of the pentafluorophenyl group and the oxime linkage necessitates careful parameterization, likely requiring high-level QM calculations to derive accurate partial atomic charges and torsional parameters.

Once a reliable force field is established, MD simulations can be performed to study the behavior of this compound in different environments. These environments can range from the gas phase (in vacuum) to various solvents, mimicking experimental conditions. For instance, simulations in water would be crucial to understand its aqueous solubility and hydration structure, while simulations in non-polar organic solvents could provide insights into its behavior in different chemical environments.

The data generated from these simulations can be extensive. For example, the radial distribution function (RDF) can describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute, offering a detailed picture of the solvation shell. The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can provide information on the conformational stability and flexibility of the molecule over time.

Below are hypothetical but representative data tables that could be generated from such molecular dynamics simulation studies on this compound.

Table 1: Hypothetical Force Field Parameters for the Oxime Linkage in this compound

Atom TypeBond (kcal/mol/Ų)Angle (kcal/mol/rad²)Dihedral (kcal/mol)van der Waals (Å, kcal/mol)Partial Charge (e)
C (acetone)31050-1.9080, 0.0860+0.55
N (oxime)49070V1=0.0, V2=5.0, V3=0.01.8240, 0.1700-0.45
O (oxime)57080V1=0.0, V2=3.0, V3=0.01.6612, 0.2100-0.50
C (methyl)26040-1.9080, 0.0860-0.18
H (methyl)302-1.0000, 0.0157+0.06

Note: These parameters are illustrative and would require rigorous derivation and validation.

Table 2: Hypothetical Solvation Free Energies and Dipole Moments of this compound in Different Solvents from MD Simulations

SolventSolvation Free Energy (kcal/mol)Average Dipole Moment (Debye)
Water-5.83.2
Methanol-4.23.0
Chloroform-2.12.8
Hexane+1.52.5

Note: These values are hypothetical and intended to illustrate the type of data obtained from MD simulations.

Table 3: Hypothetical Radial Distribution Function (g(r)) Peak Positions for Solvent Atoms around the Oxygen Atom of the Oxime Group

SolventSolvent Atomg(r) Peak 1 (Å)g(r) Peak 2 (Å)
WaterO (water)2.84.5
WaterH (water)1.93.2
MethanolO (methanol)2.94.8
MethanolH (hydroxyl)2.03.5

Note: These peak positions indicate the most probable distances of solvent atoms and are hypothetical.

Advanced Analytical Methodologies for the Comprehensive Characterization and Research of Acetone O Pentafluorophenylmethyl Oxime

High-Resolution Spectroscopic Techniques for In-Depth Structural Elucidation and Purity Assessment

The definitive identification and characterization of Acetone (B3395972) O-pentafluorophenylmethyl-oxime rely on a combination of high-resolution spectroscopic techniques. These methods provide detailed information about the molecule's atomic connectivity, functional groups, and exact mass, which are crucial for confirming its identity and assessing its purity.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Fluorine NMR) for Acetone O-pentafluorophenylmethyl-oxime Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For a compound like this compound, a multi-nuclear approach including ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional (2D) experiments, provides a complete structural picture.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two primary signals corresponding to the protons of the two methyl (CH₃) groups and the methylene (B1212753) (CH₂) bridge.

¹³C NMR: The carbon NMR spectrum would reveal distinct signals for the methyl carbons, the imine carbon (C=N), the methylene carbon, and the carbons of the aromatic ring. The carbons in the pentafluorophenyl ring would exhibit characteristic splitting patterns due to coupling with the attached fluorine atoms.

¹⁹F NMR: Given the five fluorine atoms, ¹⁹F NMR is an exceptionally powerful and sensitive tool for characterizing this molecule. wikipedia.org It provides detailed information about the electronic environment of each fluorine atom. wikipedia.org The spectrum is expected to show three distinct signals for the ortho, meta, and para fluorine atoms, with complex spin-spin coupling patterns observed between them. wikipedia.org

Table 1: Predicted NMR Spectral Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity / Coupling Assignment
¹H ~1.9 Singlet 2 x CH₃
¹H ~5.1 Singlet O-CH₂-Ar
¹³C ~16-22 Quartet (due to ¹H coupling) 2 x CH₃
¹³C ~70 Triplet (due to ¹H coupling) O-CH₂-Ar
¹³C ~155 Singlet C=N

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis of this compound

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement of the parent ion, allowing for the unambiguous determination of its elemental formula. For this compound (C₁₀H₈F₅NO), the expected monoisotopic mass is 253.052605 g/mol . epa.gov

Upon ionization, typically by electron ionization (EI) in a GC-MS system, the molecule undergoes predictable fragmentation. The analysis of this fragmentation pattern provides confirmatory structural evidence. The most characteristic fragmentation involves the cleavage of the benzylic C-O bond.

Key Fragmentation Pathways:

Formation of the Pentafluorotropylium Ion: The most prominent fragmentation pathway is the formation of the highly stable pentafluorobenzyl cation ([C₇H₂F₅]⁺) at a mass-to-charge ratio (m/z) of 181. This fragment is often the base peak in the mass spectrum and is a hallmark of pentafluorobenzyl derivatives.

Formation of Acetone Oxime Fragment: Loss of the pentafluorobenzyl radical can lead to the detection of a fragment corresponding to the acetone oxime cation ([C₃H₆NO]⁺) at m/z 72.

Other Fragments: Further fragmentation of the acetone oxime moiety can produce smaller ions.

Table 2: Major Predicted Mass Fragments of this compound in EI-MS

m/z Proposed Fragment Ion Formula
253 Molecular Ion [M]⁺ [C₁₀H₈F₅NO]⁺
181 Pentafluorotropylium Ion [C₇H₂F₅]⁺

Vibrational Spectroscopy (IR, Raman) for Conformational and Functional Group Analysis of this compound

C-H Stretching and Bending: Vibrations from the aliphatic methyl and methylene groups would appear in their characteristic regions.

C=N Stretching: The imine double bond of the oxime functional group will have a characteristic stretching frequency.

N-O Stretching: The nitrogen-oxygen single bond of the oxime ether will also be observable.

Aromatic Ring Vibrations: The pentafluorophenyl ring will exhibit C=C stretching bands within the aromatic region.

C-F Stretching: The most intense bands in the IR spectrum are expected to be the carbon-fluorine stretching vibrations from the highly polarized C-F bonds on the aromatic ring. These typically appear in the 1100-1400 cm⁻¹ region.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the molecule, such as the symmetric stretching of the C=C bonds in the aromatic ring, which may be weak in the IR spectrum. researchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
2900-3000 C-H Stretch Methyl (CH₃), Methylene (CH₂)
1640-1680 C=N Stretch Imine
1450-1550 C=C Stretch Aromatic Ring
1100-1400 C-F Stretch Fluoroaromatic

Chromatographic and Separation Techniques for Isolation and Quantification of this compound

Chromatographic techniques are essential for both the analysis and purification of this compound. Given that this compound is often formed in situ from acetone for analytical purposes, these methods are critical for separating it from the sample matrix and quantifying it accurately. nih.govnih.gov

hyphenated Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound

Hyphenated chromatography-mass spectrometry techniques are the methods of choice for the analysis of this compound, offering both powerful separation and highly specific detection.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common technique reported for the analysis of this compound. nih.govnih.gov The derivatization of volatile acetone to the less volatile and more thermally stable this compound makes it ideally suited for GC analysis. mcgill.ca The compound can be separated from other components in a sample on a capillary column and subsequently detected by MS. The National Institute of Standards and Technology (NIST) provides reference data for its analysis on a polar column. nist.gov

Table 4: Example GC-MS Parameters for this compound Analysis. nist.gov

Parameter Value
Column Type Capillary
Active Phase ZB-Wax
Column Length 30 m
Column Diameter 0.25 mm
Phase Thickness 0.50 µm
Carrier Gas Helium
Initial Temperature 35 °C
Final Temperature 250 °C
Heat Rate 4 K/min

Liquid Chromatography-Mass Spectrometry (LC-MS): While less common than GC-MS for this specific analyte, LC-MS is a highly viable alternative. It would be particularly useful if the sample matrix is not amenable to GC or if the compound is being analyzed alongside other non-volatile analytes. A reversed-phase LC method, likely using a C18 column with a water/acetonitrile (B52724) or water/methanol mobile phase, would be appropriate. nih.gov Detection by MS with an electrospray ionization (ESI) source would provide high sensitivity and selectivity.

Preparative Chromatography Techniques for High-Purity Isolation of this compound

When a pure standard of this compound is required for use as a reference material, preparative chromatography is employed for its isolation. giottobiotech.com This process involves scaling up an analytical chromatographic method to handle larger quantities of material. sichem.demicrocombichem.com

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a common method for purifying compounds on a milligram to gram scale. sichem.de An analytical LC method is first developed and optimized for the best separation. The method is then transferred to a preparative system equipped with a larger diameter column, a higher flow rate pump, and a fraction collector. The eluent corresponding to the peak of this compound is collected, and the solvent is evaporated to yield the high-purity compound. microcombichem.com

Preparative Gas Chromatography (Prep-GC): For thermally stable compounds like this oxime, preparative GC can also be used. The principle is similar to Prep-HPLC, involving the use of a larger column and a system to trap the compound as it elutes from the column. This method is typically used for smaller quantities than Prep-HPLC but can yield very high purity material.

The successful isolation via preparative techniques allows for the creation of certified reference standards, which are essential for the accurate quantification of acetone in clinical and environmental diagnostics. google.com

Table 5: Compound Names Mentioned in this Article

Compound Name
Acetone
This compound
Acetone O-2,3,4,5,6-PFBHA-oxime
Acetone, (O-pentafluorobenzyl)oxime
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA)
Acetonitrile

X-ray Crystallography and Diffraction Studies for Solid-State Structure Determination of this compound

A thorough investigation of scientific literature and crystallographic databases reveals a notable absence of published X-ray crystallography and diffraction studies specifically for this compound. This analytical method is fundamental for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing unequivocal proof of a compound's solid-state structure. However, as of the current body of public domain research, the crystal structure of this compound has not been elucidated and reported.

Had such studies been conducted and published for this compound, they would provide invaluable insights into its molecular geometry and intermolecular interactions in the solid state. The data would typically include the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and the calculated density. Furthermore, detailed tables of atomic coordinates, bond lengths, bond angles, and torsion angles would be presented, offering a definitive conformational picture of the molecule.

The information gleaned from X-ray diffraction is not only crucial for fundamental chemical understanding but also has significant practical implications. For instance, the solid-state structure can influence a compound's physical properties, such as its melting point, solubility, and stability. In the context of analytical methodologies, a known crystal structure can serve as an absolute reference for the validation of other techniques and for understanding its behavior in different analytical systems.

Given the absence of empirical data, any discussion of the specific solid-state structure of this compound would be purely speculative. The following data tables are presented for illustrative purposes only, to demonstrate the format and type of information that would be generated from an X-ray crystallographic study. The values presented are not actual experimental data for this compound.

Illustrative Crystallographic Data for a Hypothetical Compound

Parameter Value (Illustrative Example)
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)14.789
α (°)90
β (°)105.45
γ (°)90
Volume (ų)1223.4
Z4
Calculated Density1.375 g/cm³
R-factor0.045

Illustrative Selected Bond Lengths and Angles for a Hypothetical Compound

Bond Length (Å) (Illustrative) Angle Degree (°) (Illustrative)
O1-N11.41C1-N1-O1110.5
N1-C11.28N1-C1-C2121.3
C1-C21.49N1-C1-C3117.8
C1-C31.50C4-O1-N1108.9
O1-C41.45C5-C4-O1109.2

It is imperative to reiterate that the data presented in the tables above are purely hypothetical and are included to provide a clear understanding of the outputs of an X-ray crystallography experiment. The actual solid-state structure of this compound remains undetermined until empirical studies are performed and their results are published in peer-reviewed scientific literature.

Future Directions and Emerging Research Avenues for Acetone O Pentafluorophenylmethyl Oxime

Exploration of Asymmetric Synthesis and Stereocontrol in Acetone (B3395972) O-pentafluorophenylmethyl-oxime Chemistry

The development of methods for the asymmetric synthesis and stereocontrol of Acetone O-pentafluorophenylmethyl-oxime and its derivatives represents a significant area for future research. While traditional synthesis methods for oximes often lack stereoselectivity, modern approaches in asymmetric catalysis offer promising strategies. ccspublishing.org.cnpku.edu.cn

Recent advancements in the catalytic atroposelective synthesis of axially chiral heterobiaryl oxime ethers through one-step dynamic kinetic condensation reactions highlight a potential pathway. acs.org This method, utilizing chiral phosphoric acid catalysts, has successfully produced novel oxime ethers with high enantioselectivity. acs.org The principles of this approach could be adapted to the synthesis of chiral derivatives of this compound.

Furthermore, the desymmetrization of prochiral ketones and the dynamic kinetic resolution of racemic ketones are powerful tools for generating chiral oxime ethers. thieme-connect.com The use of chiral catalysts, such as BINOL-derived phosphoric acids or their metal salts, has proven effective in achieving high enantioselectivity in the synthesis of various chiral oxime ethers. thieme-connect.com Computational studies can aid in understanding the transition states and the non-covalent interactions that govern the stereochemical outcome, facilitating the rational design of more efficient catalysts. thieme-connect.com The application of these methodologies to the synthesis of optically active this compound derivatives could unlock new applications where chirality is a key determinant of function.

Another promising strategy involves the asymmetric reduction of ketoxime O-alkyl ethers using chirally modified reducing agents. For instance, reagents prepared from sodium borohydride, zirconium tetrachloride, and chiral amino alcohols have been successfully employed for the enantioselective reduction of oxime ethers, yielding optically active primary amines with high enantiomeric excess. researchgate.net This approach could be explored for the stereoselective reduction of the C=N bond in this compound or its derivatives.

The table below summarizes potential asymmetric synthesis strategies applicable to this compound.

Asymmetric StrategyCatalyst/Reagent TypePotential Outcome
Dynamic Kinetic CondensationChiral Phosphoric AcidAxially chiral oxime ethers
Desymmetrization of Prochiral KetonesChiral BINOL-derived PhosphatesEnantiomerically enriched oxime ethers
Dynamic Kinetic ResolutionChiral Phosphoric AcidEnantiomerically pure oxime ethers
Asymmetric ReductionChirally Modified Borohydride ReagentsOptically active amines

Development of Sustainable and Environmentally Benign Chemical Processes for this compound

Future research will increasingly focus on developing sustainable and environmentally friendly methods for the synthesis of this compound. This aligns with the broader goals of green chemistry to reduce waste, minimize energy consumption, and utilize safer solvents and reagents. numberanalytics.comsigmaaldrich.com

One key area of exploration is the use of greener solvents. Traditional organic solvents can be replaced with more environmentally benign alternatives such as water, 2-methyltetrahydrofuran (B130290) (2-MeTHF) derived from renewable resources, or cyclopentyl methyl ether (CPME), which is more stable and less prone to peroxide formation than THF. sigmaaldrich.comnih.govusc.edu The development of synthetic routes for this compound in these solvents would significantly reduce the environmental footprint of its production.

Catalyst-free and microwave-assisted synthesis are other promising green chemistry approaches. numberanalytics.com Photochemical methods, such as the O-H functionalization of oximes with diazo esters under blue LED irradiation, offer a catalyst-free and sustainable route to oxime ethers. sci-hub.se This method has been shown to be scalable to gram-scale production under continuous flow conditions. sci-hub.se Exploring the applicability of such photochemical methods to the synthesis of this compound could lead to more efficient and sustainable manufacturing processes.

Biocatalysis presents another exciting frontier for the green synthesis of fluorinated compounds. nih.gov The use of enzymes, such as fluorinases or engineered methyltransferases, could enable the selective and efficient synthesis of this compound or its precursors under mild, aqueous conditions. nih.govsioc.ac.cn While still an emerging field, the development of biocatalytic routes for the production of fluorinated oximes holds considerable promise for sustainable chemical manufacturing.

The following table outlines potential green chemistry approaches for the synthesis of this compound.

Green Chemistry ApproachKey FeaturesPotential Benefits
Use of Greener SolventsReplacement of hazardous solvents with water, 2-MeTHF, or CPME.Reduced environmental impact, improved safety. sigmaaldrich.comusc.edu
Microwave-Assisted SynthesisRapid heating, shorter reaction times.Increased energy efficiency, higher yields. numberanalytics.com
Photochemical SynthesisCatalyst-free, use of light as an energy source.Sustainable, reduced waste. sci-hub.se
BiocatalysisUse of enzymes in aqueous media.High selectivity, mild reaction conditions. nih.gov

Interdisciplinary Research Integrating this compound into Nanotechnology and Supramolecular Chemistry

The unique properties of this compound, particularly the presence of the highly fluorinated phenyl ring, make it an attractive building block for nanotechnology and supramolecular chemistry. The strong C-F bonds and the resulting fluorophilicity can drive self-assembly processes and impart unique characteristics to nanomaterials.

The self-assembly of fluorinated polymers and Janus dendrimers into well-defined nanostructures, such as vesicles and fibers, is a well-established phenomenon. nih.govrsc.org The immiscibility of fluorinated and hydrogenated segments can lead to self-sorting and the formation of distinct domains within a supramolecular assembly. nih.gov By incorporating this compound into larger molecular architectures, it may be possible to create novel self-assembling systems with tailored properties. For instance, peptide amphiphiles functionalized with this compound could form micro-fibers through oxime ligation, offering a quick and efficient method for generating new biomaterials. rsc.org

The integration of fluorinated compounds into nanomaterials can also provide functionalities for biomedical applications, such as in drug delivery or as imaging agents for ¹⁹F magnetic resonance imaging (MRI). nih.govunistra.fr The pentafluorophenyl group in this compound could serve as a ¹⁹F MRI tag, enabling the non-invasive tracking of drug delivery systems or the monitoring of biological processes.

Furthermore, the oxime ether linkage can be utilized as a dynamic covalent bond in the construction of supramolecular assemblies. The reversible nature of the oxime bond allows for the formation of adaptable and responsive materials. This could be exploited in the design of "smart" materials that respond to external stimuli such as pH or the presence of specific analytes.

Computational Design and Rational Synthesis of Novel this compound Derivatives with Tailored Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for the rational design of new molecules with specific properties. chemmethod.comrsc.org This approach can be applied to predict the reactivity, stability, and electronic properties of novel derivatives of this compound before their synthesis, saving significant time and resources.

By performing DFT calculations, researchers can investigate the impact of different substituents on the pentafluorophenyl ring or the acetone moiety. chemmethod.com This allows for the in-silico screening of a large library of potential derivatives to identify candidates with desired characteristics, such as enhanced biological activity or improved material properties. For example, the introduction of specific functional groups could modulate the lipophilicity and electronic nature of the molecule, which is crucial for applications like drug design. researchgate.netmdpi.com

Computational modeling can also guide the synthesis of these novel derivatives. Understanding the reaction mechanisms and the stability of intermediates through computational studies can help in optimizing reaction conditions and improving yields. For instance, in the context of designing inhibitors for enzymes like histone deacetylases (HDACs), molecular docking studies can predict the binding affinity and mode of interaction of designed oxime-containing compounds with the active site of the target protein. nih.govnih.gov This structure-based rational design approach has been successfully used to develop novel antifungal agents containing oxime functionalities. nih.gov

The following table illustrates how computational design can be applied to this compound.

Computational MethodApplicationDesired Outcome
Density Functional Theory (DFT)Calculation of electronic structure, reactivity descriptors.Prediction of reactivity, stability, and spectroscopic properties. chemmethod.comrsc.org
Molecular DockingSimulation of binding to a biological target.Identification of potential drug candidates with high binding affinity. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR)Correlation of chemical structure with biological activity.Development of predictive models for designing more potent compounds.

Scalability and Industrial Viability of this compound Synthesis and Application

For this compound to find widespread use, its synthesis must be scalable and economically viable. Future research should address the challenges associated with transitioning from laboratory-scale synthesis to industrial production.

Process optimization will be a key focus, aiming to improve yields, reduce reaction times, and minimize the use of expensive reagents and solvents. The development of continuous flow processes, as demonstrated for some oxime ether syntheses, could offer significant advantages in terms of scalability, safety, and process control. sci-hub.se

Furthermore, the industrial viability of this compound will be closely tied to the identification of high-value applications. While it is currently used as an analytical standard, its potential in areas such as pharmaceuticals, agrochemicals, and advanced materials could drive the demand for large-scale production. rsc.orgscbt.com For example, the development of efficient electrocatalytic methods for oxime synthesis, which operate at ambient conditions and use green oxidants, could significantly improve the industrial feasibility of producing related compounds. nih.gov

Advanced In-situ Spectroscopic Techniques for Real-time Reaction Monitoring of this compound Transformations

The use of advanced in-situ spectroscopic techniques for real-time reaction monitoring is essential for optimizing the synthesis of this compound and understanding the mechanisms of its transformations. Techniques such as in-situ Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide valuable, real-time information about the concentrations of reactants, intermediates, and products as a reaction progresses. thieme-connect.com

In-situ FTIR spectroscopy can be used to track the disappearance of starting materials and the appearance of the oxime ether product by monitoring characteristic vibrational bands. This allows for the precise determination of reaction endpoints and can help in identifying the formation of any transient intermediates.

Given the presence of fluorine atoms, ¹⁹F NMR spectroscopy is a particularly powerful tool for monitoring reactions involving this compound. Stopped-flow benchtop NMR systems, which are becoming more accessible, can provide quantitative data on reaction kinetics, even for reactions that are difficult to monitor by other means. researchgate.net The large chemical shift dispersion of ¹⁹F NMR allows for the clear resolution of signals from different fluorine-containing species, providing detailed insights into the reaction mechanism.

The implementation of these Process Analytical Technology (PAT) tools can lead to improved process understanding, control, and robustness, which are critical for both laboratory-scale optimization and large-scale manufacturing.

The table below highlights the utility of various in-situ spectroscopic techniques.

Spectroscopic TechniqueInformation GainedApplication in this compound Chemistry
In-situ FTIRReal-time concentration profiles of reactants and products.Reaction endpoint determination, identification of intermediates. thieme-connect.com
In-situ NMR (¹H, ¹³C, ¹⁹F)Detailed structural information, quantitative kinetic data.Mechanistic studies, monitoring of fluorinated species. researchgate.net
Raman SpectroscopyComplementary vibrational information to FTIR, often better in aqueous media.Monitoring reactions in aqueous or biphasic systems.

Q & A

Q. What are the recommended synthetic pathways for preparing Acetone O-pentafluorophenylmethyl-oxime, and how can purity be validated?

  • Methodological Answer : A common approach involves the condensation of acetone with O-pentafluorophenylmethyl-hydroxylamine under acidic catalysis. Derivatization techniques, such as using pentafluorobenzyl hydroxylamine (PFBHA) to stabilize oxime intermediates, can enhance reaction efficiency . Purity validation should employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) to confirm structural integrity and gas chromatography-mass spectrometry (GC-MS) to detect residual solvents or byproducts. Ensure reaction conditions (e.g., temperature, solvent polarity) are optimized to minimize side reactions.

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

  • Methodological Answer : Derivatization followed by GC-MS or high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is recommended for trace analysis. For example, acetone derivatives can be stabilized via oxime formation with PFBHA, improving volatility and detection limits . Calibration curves should be prepared using isotopically labeled internal standards (e.g., deuterated analogs) to account for matrix effects.

Q. How should researchers handle safety concerns related to this compound?

  • Methodological Answer : Refer to safety data sheets (SDS) for pentafluorophenol derivatives, which highlight risks of respiratory irritation, carcinogenicity (if ≥0.1% impurity), and organ toxicity . Implement engineering controls (e.g., fume hoods), personal protective equipment (PPE) including nitrile gloves and chemical-resistant goggles, and regular monitoring of airborne concentrations via OSHA-compliant methods.

Advanced Research Questions

Q. How does the stability of this compound vary under different experimental conditions (e.g., pH, temperature)?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled pH (2–12), temperatures (4°C to 60°C), and light conditions. Use UV-Vis spectroscopy or HPLC to monitor degradation kinetics. For example, acidic conditions may hydrolyze the oxime bond, while elevated temperatures could promote fluorophenyl group rearrangement .

Q. What mechanistic insights explain contradictory reactivity data in fluorophenyl-oxime systems?

  • Methodological Answer : Discrepancies may arise from solvent polarity effects (e.g., acetone’s dielectric constant altering reaction rates) or competing reaction pathways (e.g., nucleophilic substitution vs. elimination at the pentafluorophenyl moiety). Employ kinetic isotope effects (KIEs) or computational modeling (DFT) to identify rate-determining steps and transition states .

Q. How can researchers address conflicting toxicity profiles reported for fluorinated oxime derivatives?

  • Methodological Answer : Discrepancies may stem from impurities (e.g., residual pentafluorophenol) or assay variability. Perform thorough impurity profiling via LC-MS and comparative toxicology studies using standardized OECD guidelines. For example, assess mutagenicity via Ames tests and compare results against SDS classifications for pentafluorophenol derivatives .

Experimental Design & Data Analysis

Q. What experimental controls are critical when studying this compound in biological systems?

  • Methodological Answer : Include solvent controls (e.g., acetone-free blanks) to isolate compound-specific effects. For in vitro assays, verify oxime stability in cell culture media via LC-MS. Use dose-response curves with at least five concentrations to establish EC₅₀/IC₅₀ values, and validate statistical significance via ANOVA with post-hoc tests .

Q. How can researchers mitigate interference from acetone in kinetic studies of O-pentafluorophenylmethyl-oxime formation?

  • Methodological Answer : Employ headspace GC or solid-phase microextraction (SPME) to partition volatile acetone from the reaction mixture. Alternatively, use deuterated acetone (acetone-d₆) as a tracer to distinguish reactant and product signals in NMR or MS analyses .

Ecological & Regulatory Considerations

Q. What methodologies assess the environmental persistence of this compound?

  • Methodological Answer : Perform OECD 301 biodegradability tests (e.g., closed bottle test) to measure biological oxygen demand (BOD) over 28 days. For bioaccumulation potential, use log Kow (octanol-water partition coefficient) predictions via computational tools (e.g., EPI Suite) and validate with experimental shake-flask assays .

Q. How should researchers navigate regulatory gaps in ecotoxicological data for fluorinated oximes?

  • Methodological Answer :
    Proactively conduct tiered risk assessments: (1) Screen for acute toxicity using Daphnia magna or algal growth inhibition tests (OECD 202/201), and (2) if thresholds are exceeded, proceed to chronic toxicity studies (e.g., fish embryo toxicity tests). Document all data in compliance with REACH and IARC guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.